molecular formula C14H16O4 B13968411 Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- CAS No. 50714-97-1

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-

Cat. No.: B13968411
CAS No.: 50714-97-1
M. Wt: 248.27 g/mol
InChI Key: GUWNWVMZYFPNSS-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of alkyl aldehydes and alkynes, which is enabled by photoinduced hydrogen atom transfer. This method is highly efficient, producing cyclopentanones with excellent site-, regio-, and diastereoselectivity under mild conditions .

Industrial Production Methods

Industrial production of cyclopentanone derivatives often involves the use of prefunctionalized substrates that require multistep synthesis. The [3+2] cycloaddition method mentioned above is also applicable in industrial settings due to its atom-economic and straightforward nature .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is unique due to the presence of the dihydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

50714-97-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[3-(2,5-dihydroxyphenyl)propanoyl]cyclopentan-1-one

InChI

InChI=1S/C14H16O4/c15-10-5-7-12(16)9(8-10)4-6-14(18)11-2-1-3-13(11)17/h5,7-8,11,15-16H,1-4,6H2

InChI Key

GUWNWVMZYFPNSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)CCC2=C(C=CC(=C2)O)O

Origin of Product

United States

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